Increased Lipophilicity vs. Unsubstituted 2-Phenyl Analog
The 4-methyl substitution on the 2-phenyl ring of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1547030-53-4) results in a computed XLogP3-AA value of 2.6, which is higher than the 2.3 value calculated for the unsubstituted 2-phenyl analog (CAS 1281486-81-4) . This 0.3 unit increase in predicted lipophilicity suggests improved passive membrane permeability, a critical parameter for intracellular target engagement.
Δ +0.3 log units
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1281486-81-4): 2.3 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This data provides a quantitative rationale for selecting the 4-methylphenyl analog over the unsubstituted phenyl analog when higher lipophilicity and potentially better cell penetration are desired in a research program.
- [1] PubChem Compound Summary for CID 136330037, 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Accessed April 17, 2026. View Source
- [2] PubChem Compound Summary for CID 136108559, 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Accessed April 17, 2026. View Source
